molecular formula C7H14O B128087 5-Methylhexanal CAS No. 1860-39-5

5-Methylhexanal

Cat. No. B128087
CAS RN: 1860-39-5
M. Wt: 114.19 g/mol
InChI Key: GEKRISJWBAIIAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methylhexanal involves the use of diisobutylaluminium hydride in dichloromethane and cyclohexane at -78°C for 3 hours under an inert atmosphere . The yield of this reaction is approximately 84% .


Molecular Structure Analysis

The IUPAC name for 5-Methylhexanal is 5-methylhexanal . The InChI string is InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 and the corresponding InChIKey is GEKRISJWBAIIAA-UHFFFAOYSA-N . The canonical SMILES representation is CC©CCCC=O .


Physical And Chemical Properties Analysis

5-Methylhexanal has a density of 0.8±0.1 g/cm³ . It has a boiling point of 141.2±8.0 °C at 760 mmHg . The vapour pressure of 5-Methylhexanal is 5.9±0.3 mmHg at 25°C . The compound has a molar refractivity of 34.6±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area of 5-Methylhexanal is 17 Ų .

Scientific Research Applications

  • Cholesterol Transformation Markers : In a study by Derewiaka et al. (2017), 5-methylhexanal was identified as a marker of cholesterol polymerization. The research utilized SPME-GC-MS technique to analyze volatile compounds of cholesterol during thermal processing, aiding in the understanding of cholesterol changes under thermal conditions. This application is significant for evaluating cholesterol changes in various research settings (Derewiaka et al., 2017).

  • Multiple Sclerosis Detection : Ionescu et al. (2011) developed a cross-reactive array for detecting volatile organic compounds, including 5-methylhexanal, in exhaled breath for diagnosing multiple sclerosis. The study highlights the potential of 5-methylhexanal as a biomarker in non-invasive medical diagnostics for multiple sclerosis (Ionescu et al., 2011).

  • Iso-alkane Oxidation : Thijsse and Linden (2006) investigated the oxidation of iso-alkanes by Pseudomonas, where 5-methylhexanal was considered in the context of microbial metabolism of hydrocarbons. This research provides insights into the biochemical pathways involved in the degradation of hydrocarbons, including 5-methylhexanal, which is crucial for environmental bioremediation (Thijsse & Linden, 2006).

  • Combustion Chemistry : Sarathy et al. (2014) included 5-methylhexanal in their comprehensive study of the combustion chemistry of various hydrocarbons. This research is pivotal in understanding the combustion behavior of hydrocarbons, which is essential for improving fuel efficiency and reducing emissions in internal combustion engines (Sarathy et al., 2014).

  • DNA Methylation Studies : The study of DNA methylation, a crucial process in epigenetics, often involves analyzing compounds like 5-methylhexanal. For instance, Tahiliani et al. (2009) and Kriaucionis and Heintz (2009) have researched the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in DNA, an essential process in mammalian DNA regulation. Such studies help in understanding genetic regulation and potential applications in medical genetics (Tahiliani et al., 2009), (Kriaucionis & Heintz, 2009).

  • Environmental Monitoring : Studies like the one conducted by Chang et al. (2006) utilize 5-methylhexanal as an indicator in assessing environmental pollution, particularly in the context of hydrocarbon emissions and their sources. This application is crucial for environmental monitoring and policymaking (Chang et al., 2006).

properties

IUPAC Name

5-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRISJWBAIIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171827
Record name 5-Methylhexan-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylhexanal

CAS RN

1860-39-5
Record name 5-Methylhexan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhexan-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
D Derewiaka, D Zaręba, M Obiedziński… - European Journal of …, 2017 - Wiley Online Library
… markers of particular processes for example 4-methylpentan-2-one as marker of cholesterol oxidation, 6-methylheptan-2-one as marker of cholesterol degradation and 5-methylhexanal …
Number of citations: 10 onlinelibrary.wiley.com
J Donges, S Hofmann, JC Walter, J Reichertz… - …, 2021 - thieme-connect.com
… 5-Methylhexanal (3) was treated with lithiated alkynes 14a and 14b (nBuLi/THF) affording propargyl alcohols 17a in 62% and 17b in 91% yield, respectively, as mixtures of C4 …
Number of citations: 2 www.thieme-connect.com
FJ Doering, GF Schaefer - Journal of molecular catalysis, 1987 - Elsevier
… 5-Methylhexanal was found to be a first order reaction in … heptanal and 5-methylhexanal are completely reacted within 5 min. … Overall, n-heptanal and 5-methylhexanal were respectively …
Number of citations: 10 www.sciencedirect.com
JGD Schulz, A Onopchenko - The Journal of Organic Chemistry, 1978 - ACS Publications
… The key compound in the case of 5methylhexanal cyclization would be the presence of 2-isopropyltetrahydrofuran. We found no evidence for this ether among the reaction products.…
Number of citations: 8 pubs.acs.org
N Sato, J Adachi - The Journal of Organic Chemistry, 1978 - ACS Publications
… The key compound in the case of 5methylhexanal cyclization would be the presence of 2-isopropyltetrahydrofuran. We found no evidence for this ether among the reaction products.…
Number of citations: 8 pubs.acs.org
S Blake, G Jones - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… To the Grignard reagent (at 0") from methyl iodide (29 g.) and magnesium (5 g.) in ether (100 ml.) was added 5-methylhexanal (8.8 g.), and the mixture was stirred and boiled for 0.5 hr., …
Number of citations: 14 pubs.rsc.org
HC Brown, MM Rogic, MW Rathke… - Journal of the American …, 1967 - ACS Publications
We have found it more convenient to add water to the solution of the organoborane in tetrahydrofuran. Then introduction of the acrolein results in the con-current 1, 4 addition and …
Number of citations: 92 pubs.acs.org
S Wolfe, A Rauk, IG Csizmadia - Journal of the American …, 1967 - ACS Publications
115). It is apparent that the overlap population of the CS bond increases and that of the SO bond decreases in the conversion I— II and that there is a significant dependence upon. It …
Number of citations: 43 pubs.acs.org
DE Willis - Journal of chromatographic science, 1986 - academic.oup.com
A multidimensional gas chromatographic method using foreflushing or column sequence reversal for the analysis of hexene hydroformylation is described. Using support-coated open-…
Number of citations: 7 academic.oup.com
C Lu, W Guo, X Hu, Y Wang, C Yin - Journal of mathematical chemistry, 2006 - Springer
A novel index based on the hyper-Wiener index, named Lu, was proposed. The relative bond length between two adjacent vertices in a molecular graph was taken into account in the …
Number of citations: 6 link.springer.com

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